UKI-1 UKI-1 WX-UK1 is a 3-amidinophenylalanine-based non-cytotoxic small molecule that belongs to a new class of drugs. In animal models, WX-UK1 blocks tumor cell invasion, metastasis and primary tumor growth by inhibiting serine proteases and the urokinase Plasminogen Activator (uPA) system, which have been shown to play a key role in metastasis and primary tumor growth of breast, gastric, colon cancer, and various other solid tumors. Independent studies show that administration of Wx-UK1 resulted in a decrease of tumor cell invasion, suggesting its efficacy as a an adjuvant antimetastatic therapy of carcinomas.
Brand Name: Vulcanchem
CAS No.: 220355-63-5
VCID: VC0003911
InChI: InChI=1S/C32H47N5O5S/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34)/t28-/m0/s1
SMILES: CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C
Molecular Formula: C32H47N5O5S
Molecular Weight: 613.8 g/mol

UKI-1

CAS No.: 220355-63-5

Cat. No.: VC0003911

Molecular Formula: C32H47N5O5S

Molecular Weight: 613.8 g/mol

* For research use only. Not for human or veterinary use.

UKI-1 - 220355-63-5

CAS No. 220355-63-5
Molecular Formula C32H47N5O5S
Molecular Weight 613.8 g/mol
IUPAC Name ethyl 4-[(2S)-3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C32H47N5O5S/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34)/t28-/m0/s1
Standard InChI Key ISJSHQTWOHGCMM-NDEPHWFRSA-N
Isomeric SMILES CCOC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C
SMILES CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C

UKI-1 is a synthetic organic compound classified as a low molecular weight serine protease inhibitor. It is specifically designed to inhibit the urokinase-type plasminogen activator (uPA), an enzyme critical in extracellular matrix degradation, cancer metastasis, and tumor progression. By targeting uPA, UKI-1 demonstrates potential as an antimetastatic and anticancer agent, making it a promising candidate for further oncological research .

Mechanism of Action

UKI-1 functions by inhibiting the enzymatic activity of uPA with a high affinity (Ki=0.41μMK_i = 0.41 \, \mu M). This inhibition prevents the conversion of plasminogen to plasmin, a process that facilitates extracellular matrix degradation and subsequent cancer cell invasion. By blocking this pathway, UKI-1 reduces tumor growth and metastasis .

Key Biological Interactions:

  • Target Enzyme: uPA (urokinase-type plasminogen activator)

  • Biological Impact: Reduced invasive capacity of carcinoma cells and tumor progression.

Synthesis of UKI-1

The synthesis of UKI-1 involves several steps designed to optimize its inhibitory activity against uPA. These steps include:

  • Construction of the sulfonamide backbone.

  • Functionalization with specific side chains to enhance binding affinity.

  • Purification using chromatographic techniques.

While detailed synthetic pathways are proprietary or unpublished, the presence of functional groups such as sulfonamides and amides suggests a focus on maximizing interaction with the active site of uPA.

Applications in Oncology

UKI-1 has gained attention for its potential therapeutic applications in oncology:

  • Antimetastatic Agent: By inhibiting uPA, UKI-1 reduces cancer cell invasiveness.

  • Combination Therapies: Future studies aim to explore its use alongside other anticancer agents to enhance efficacy while minimizing side effects.

Preclinical Findings:

  • Significant reduction in tumor growth in experimental models.

  • Promising results in inhibiting carcinoma cell invasion in vitro .

Limitations and Future Directions

While UKI-1 shows promise, several challenges remain:

  • Pharmacokinetics: Limited data on its bioavailability and metabolism.

  • Toxicity Profile: Comprehensive studies are required to assess potential side effects.

  • Combination Therapies: Research into synergistic effects with other drugs is ongoing.

Future research should focus on:

  • Clinical trials to validate efficacy and safety.

  • Structural optimization for improved pharmacological properties.

  • Exploration of its role in treating other diseases involving uPA dysregulation.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator